molecular formula C5H13N2O2P B15280573 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide CAS No. 51833-54-6

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide

Cat. No.: B15280573
CAS No.: 51833-54-6
M. Wt: 164.14 g/mol
InChI Key: QFAZPEYOKKSLPD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is a chemical compound that belongs to the class of oxazaphospholidines. This compound is characterized by the presence of a dimethylamino group, a methyl group, and an oxazaphospholidine ring with an oxide moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide typically involves the reaction of dimethylamine with a suitable phosphoramide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and purity requirements. In batch processes, the reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow processes offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide moiety to other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often performed in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazaphospholidine ring can undergo ring-opening reactions. These interactions and reactions enable the compound to exert its effects on various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.

    3-(Dimethylamino)propylamine: Another compound with a dimethylamino group, used in different applications.

Uniqueness

2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is unique due to its oxazaphospholidine ring structure, which imparts distinct reactivity and properties compared to other dimethylamino-containing compounds

Properties

CAS No.

51833-54-6

Molecular Formula

C5H13N2O2P

Molecular Weight

164.14 g/mol

IUPAC Name

N,N,3-trimethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine

InChI

InChI=1S/C5H13N2O2P/c1-6(2)10(8)7(3)4-5-9-10/h4-5H2,1-3H3

InChI Key

QFAZPEYOKKSLPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCOP1(=O)N(C)C

Origin of Product

United States

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